molecular formula C10H10O3 B3012191 Methyl 4-formyl-2-methylbenzoate CAS No. 74733-23-6

Methyl 4-formyl-2-methylbenzoate

Cat. No. B3012191
Key on ui cas rn: 74733-23-6
M. Wt: 178.187
InChI Key: LHJKZERUIPGPCK-UHFFFAOYSA-N
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Patent
US09206128B2

Procedure details

Raney-Ni (3.0 mL, washed with ethanol for 3 times) was added to a solution of 4-cyano-2-methylbenzoate (0.93 g, 5.3 mmol) in ethanol (20 mL). Then formic acid (10 mL, 75%) was added to the mixture. The mixture was stirred at 110° C. for 2 hours. After filtration, the mixture was concentrated. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=20:1) to gave product methyl 4-formyl-2-methylbenzoate as a yellow oil (620 mg, 65%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
4-cyano-2-methylbenzoate
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1[CH:11]=[CH:10][C:6]([C:7]([O-:9])=[O:8])=[C:5]([CH3:12])[CH:4]=1)#N.[CH:13](O)=O.[CH2:16]([OH:18])[CH3:17]>[Ni]>[CH:16]([C:17]1[CH:11]=[CH:10][C:6]([C:7]([O:9][CH3:13])=[O:8])=[C:5]([CH3:12])[CH:4]=1)=[O:18]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
4-cyano-2-methylbenzoate
Quantity
0.93 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)[O-])C=C1)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
3 mL
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 110° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C1=CC(=C(C(=O)OC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 620 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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